molecular formula C19H16N2O6 B397472 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B397472
M. Wt: 368.3g/mol
InChI Key: NBHPYQZJVVFLJX-RIYZIHGNSA-N
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Description

The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aldehydes with pyrimidine derivatives. One common method includes the following steps:

    Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts can be used to facilitate the condensation reaction. Common catalysts include p-toluenesulfonic acid or sodium hydroxide.

    Purification: The product is typically purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of hydroxy and methoxy groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antioxidant, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methoxy group on the phenyl ring.

    (5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a methoxy group at a different position on the phenyl ring.

Uniqueness

The unique combination of hydroxy and methoxy groups in (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione provides distinct chemical properties, such as enhanced solubility and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design or materials science.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H16N2O6/c1-26-13-5-3-4-12(10-13)21-18(24)14(17(23)20-19(21)25)8-11-6-7-15(22)16(9-11)27-2/h3-10,22H,1-2H3,(H,20,23,25)/b14-8+

InChI Key

NBHPYQZJVVFLJX-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NC2=O

SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O

Origin of Product

United States

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